Ethanol-d

Catalog No.
S1488792
CAS No.
925-93-9
M.F
C2H6O
M. Wt
47.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanol-d

CAS Number

925-93-9

Product Name

Ethanol-d

IUPAC Name

deuteriooxyethane

Molecular Formula

C2H6O

Molecular Weight

47.07 g/mol

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3D

InChI Key

LFQSCWFLJHTTHZ-WFVSFCRTSA-N

SMILES

CCO

Synonyms

Ethyl Alcohol-d; Alcohol-d; Alcohol-d Anhydrous; Algrain-d; Anhydrol-d; Bioethanol-d; Black Warrant-d; CDA 19-d; Denatured Alcohol-d; Denatured Ethanol-d; Desinfektol EL-d; Esumiru WK 88-d; Ethicap-d; Ethyl Hydrate-d; Ethyl Hydroxide-d; Germ-X-d; Hin

Canonical SMILES

CCO

Isomeric SMILES

[2H]OCC

Applications of Ethanol-d in Scientific Research

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Ethanol-d is a common solvent used in NMR spectroscopy due to its several advantages:

  • Reduced signal interference: The presence of deuterium atoms in ethanol-d eliminates the strong signal from hydrogen protons (H) in the solvent, allowing researchers to clearly observe the signals from the sample being studied. This is crucial for accurately identifying and characterizing the sample's molecules .
  • Lock signal: Ethanol-d can be used as a "lock solvent" in NMR experiments. The deuterium lock signal helps maintain the stability of the magnetic field, improving the accuracy and reproducibility of the measurements .

Isotope Labeling and Tracing Experiments:

The presence of deuterium in ethanol-d allows researchers to label specific positions in a molecule for studying its fate and interactions within a system. This technique, known as isotope labeling, is widely used in various fields, including:

  • Metabolism studies: By incorporating ethanol-d into a molecule of interest, scientists can track its metabolic pathway within an organism and understand how it is converted into other compounds .
  • Protein-ligand interactions: Deuterium labeling of specific amino acids in a protein can help researchers study how it interacts with other molecules, such as drugs or substrates .

Synthesis of Deuterated Compounds:

Ethanol-d can be used as a starting material for the synthesis of other deuterated compounds. These compounds are valuable in various research areas because they offer advantages like:

  • Reduced signal overlap in NMR: Similar to ethanol-d, other deuterated compounds can eliminate strong signals from hydrogen atoms in complex mixtures, improving the clarity of NMR spectra .
  • Studying kinetic isotope effects: Deuterium substitution can alter the rates of chemical reactions, allowing researchers to investigate the mechanisms and dynamics of these reactions through kinetic isotope effects .

Other Applications:

Beyond the mentioned applications, ethanol-d can be used in various other areas of scientific research, including:

  • Calibration standards in analytical techniques: Due to its well-defined properties, ethanol-d can be used as a reference standard for other analytical techniques, such as mass spectrometry .
  • Studying solvent effects on reactions: By comparing reactions conducted in ethanol-d and regular ethanol, researchers can gain insights into the role of solvent interactions in chemical processes .

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1624-36-8
925-93-9

Wikipedia

Ethan(~2~H)ol

Dates

Modify: 2023-08-15

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